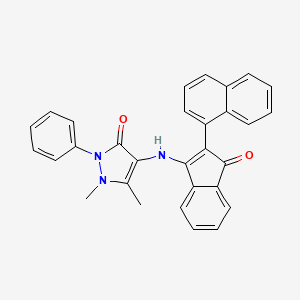
2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one is a derivative of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which is a metabolite of aminopyrine known for its analgesic, anti-inflammatory, and antipyretic properties . This compound and its derivatives have been the subject of various studies due to their potential biological activities and their ability to form complexes with different metal ions.
Synthesis Analysis
The synthesis of derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves the condensation of aromatic acid chlorides with 4-aminoantipyrine . In another study, coordination compounds of Cu(II), VO(II), Ni(II), and Mn(II) were synthesized using the Schiff base obtained through the condensation of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with 3-formyl-6-methyl-chromone . These methods demonstrate the versatility of the compound in forming various derivatives and complexes.
Molecular Structure Analysis
The molecular structure of the Schiff base ligand derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has been determined by X-ray diffraction studies. The crystal structure analysis revealed various weak hydrogen bonding and dimeric associations . The molecular mechanics potential energy evaluation of the ligand and its metal complexes suggests that the most feasible position for exhibiting biological activity is in the range of 56.75143626 -82.65547188 kcal/mol .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions to synthesize new derivatives. For instance, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile was obtained by reacting 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile, leading to a series of new oxopyrazolinylpyridines and related compounds . Additionally, 1,3-Diphenyl-2-pyrazolin-5-one was converted to 5-azido-4-formylpyrazolone, which served as a key starting compound for the synthesis of new pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound and its derivatives have been characterized using various spectroscopic techniques such as 1H NMR, UV-Vis, IR, ESR, Mass, and 13C NMR spectroscopy . These studies have revealed that the ligand can coordinate to metal ions through the carbonyl and amino functional groups, behaving as a bidentate ligand and forming five-membered ring chelates complexes . The synthesized compounds have shown significant dual fluorescence, which is an important property for biological imaging applications .
Applications De Recherche Scientifique
1. Fluorescent Chemosensor Applications:
- The compound has been utilized as a fluorescent chemosensor. A study by Asiri et al. (2018) found that a similar compound, 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), acts as an off–on type fluorescent chemosensor for selective and sensitive detection of Al3+ ions (Asiri et al., 2018).
2. Synthesis and Characterization in Coordination Chemistry:
- Otuokere et al. (2015) synthesized and characterized metal complexes of a similar compound, 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, revealing its coordination with various metal ions, highlighting its potential in coordination chemistry and material sciences (Otuokere et al., 2015).
3. Anticancer Activity:
- Research by Ghorab et al. (2014) identified pyrazolone derivatives, related to the compound , exhibiting significant anti-breast cancer activity, indicating potential applications in medicinal chemistry (Ghorab et al., 2014).
4. Use in Heterocyclic Dye Synthesis:
- The compound has been used in the synthesis of heterocyclic dyes. Varghese et al. (2016) explored its use as a fluorescent label for biomolecules containing an amino group, suggesting its application in bioanalytical chemistry (Varghese et al., 2016).
5. Antibacterial Applications:
- A study by Asiri & Khan (2010) demonstrated the antibacterial activity of Schiff bases derived from a similar compound, indicating its potential use in the development of new antimicrobial agents (Asiri & Khan, 2010).
Propriétés
IUPAC Name |
1,5-dimethyl-4-[(2-naphthalen-1-yl-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2/c1-19-27(30(35)33(32(19)2)21-13-4-3-5-14-21)31-28-24-16-8-9-17-25(24)29(34)26(28)23-18-10-12-20-11-6-7-15-22(20)23/h3-18,31H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUGEXAWTNWNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C(=O)C4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

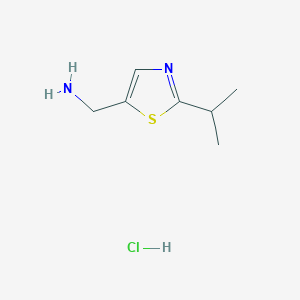
![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)
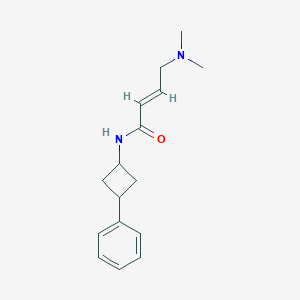
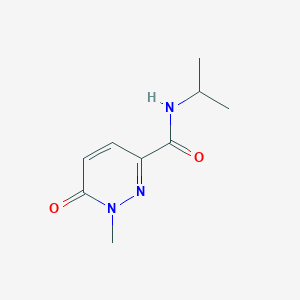
![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)
![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)
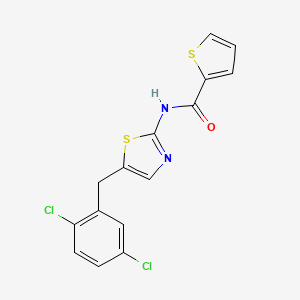
![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)


